molecular formula C6H13ClN2O2 B1377742 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride CAS No. 1375473-26-9

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride

Cat. No.: B1377742
CAS No.: 1375473-26-9
M. Wt: 180.63 g/mol
InChI Key: BLSNSRMYMUCBFA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a synthetic acetamide derivative featuring a pyrrolidine ring substituted at the 3-position with an oxygen-linked acetamide group and a hydrochloride salt. The pyrrolidine moiety contributes to conformational flexibility, while the acetamide group may facilitate hydrogen bonding, a common feature in bioactive molecules targeting proteins or enzymes .

The compound’s synthesis likely follows routes similar to other acetamides, such as coupling pyrrolidin-3-ol with chloroacetamide intermediates under basic conditions, followed by hydrochloride salt formation (analogous to methods in and ). Its physicochemical properties (e.g., solubility, stability) are influenced by the hydrochloride salt, enhancing bioavailability compared to non-ionic forms.

Properties

IUPAC Name

2-pyrrolidin-3-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNSRMYMUCBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-26-9
Record name 2-(pyrrolidin-3-yloxy)acetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride typically involves the reaction of pyrrolidine with chloroacetyl chloride to form 2-(pyrrolidin-3-yloxy)acetamide, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions generally include:

  • Step 1: Formation of 2-(Pyrrolidin-3-yloxy)acetamide

      Reagents: Pyrrolidine, chloroacetyl chloride

      Solvent: Anhydrous dichloromethane

      Temperature: 0-5°C

      Reaction Time: 2-3 hours

  • Step 2: Formation of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride

      Reagents: 2-(Pyrrolidin-3-yloxy)acetamide, hydrochloric acid

      Solvent: Ethanol

      Temperature: Room temperature

      Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting various conditions, including:

  • Neurological Disorders : Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for drugs aimed at treating conditions like anxiety and depression.
  • Anticancer Activity : Studies have indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to 2-(Pyrrolidin-3-yloxy)acetamide have been tested for their ability to inhibit cell proliferation in triple-negative breast cancer and melanoma cell lines .

Research has demonstrated that 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride interacts with specific molecular targets, influencing biological pathways:

  • Receptor Modulation : The compound's unique structural features allow it to bind selectively to certain receptors, potentially modulating their activity and leading to therapeutic effects.
  • Antioxidant Properties : Some studies highlight the antioxidant capabilities of similar compounds, suggesting a role in protecting cells from oxidative stress .

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as an intermediate in the synthesis of complex organic molecules used in various industrial processes. Its utility in producing fine chemicals makes it valuable in chemical manufacturing sectors.

Case Study 1: Anticancer Properties

A recent study synthesized various derivatives based on pyrrolidine scaffolds and evaluated their cytotoxicity against several cancer cell lines using MTT assays. Notably, certain compounds demonstrated selective toxicity towards prostate cancer cells while sparing normal fibroblasts, indicating a potential for targeted cancer therapies .

Case Study 2: Neurological Research

Another investigation focused on the interaction of pyrrolidine derivatives with neurotransmitter receptors involved in mood regulation. The findings suggested that these compounds could modulate receptor activity, offering insights into their potential use as anxiolytics or antidepressants.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Key Observations :

  • Pyridine-containing analogs (e.g., compounds in ) exhibit strong binding to viral proteases via pyridine-His163 interactions, suggesting that substituting pyrrolidine with pyridine could enhance target affinity .
  • Anticancer derivatives () demonstrate that chloroacetamide and thiadiazole groups enhance cytotoxicity, with compound 7d showing IC50 values comparable to 5-fluorouracil .
  • 17β-HSD2 inhibitors () highlight the importance of hydrophobic substituents (e.g., phenethyl groups) for enzyme interaction, a feature absent in the target compound .

Key Observations :

  • The hydrochloride salt in analogs like 2-(pyridin-3-yl)acetic acid HCl improves solubility but may increase acute toxicity (Category 4).
  • Pyrrolidone-containing analogs (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) exhibit higher solubility (Log S = −0.83) but pose skin sensitization risks .

Biological Activity

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C6H13ClN2O
  • Molecular Weight : 162.63 g/mol
  • CAS Number : 1375473-26-9

The biological activity of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. It has been noted for its potential effects on neurotransmitter systems and ion channels, particularly in the context of pain modulation and neuroprotection.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a related class of pyrrolidine derivatives demonstrated effectiveness against Gram-positive bacteria, suggesting that 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride may share similar antimicrobial characteristics. The presence of nitrogen heteroatoms in the structure has been linked to enhanced antimicrobial activity .

Neuroprotective Effects

Research has suggested that compounds similar to 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride may exhibit neuroprotective effects. These effects are often mediated through the modulation of neurotransmitter release and inhibition of neuroinflammatory pathways. Such properties make it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveModulation of neurotransmitter release
Pain modulationInteraction with TRPA1 ion channel

Case Study: Antimicrobial Evaluation

A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy. Among them, specific derivatives showed promising results against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) significantly lower than conventional antibiotics. This suggests that 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride could be a valuable lead compound for developing new antimicrobial agents .

Case Study: Neuroprotective Properties

In a model of neuroinflammation, compounds structurally similar to 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride were tested for their ability to reduce pro-inflammatory cytokine levels. The results indicated a significant decrease in cytokine production, highlighting the potential for this compound in treating neurodegenerative conditions like Alzheimer's disease .

Q & A

Q. How can 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride be structurally characterized to confirm its identity?

Methodological Answer: Structural verification requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information on hydrogen and carbon environments, confirming the pyrrolidine ring, acetamide linkage, and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity and detect impurities using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the recommended safety protocols for handling 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Ventilation: Store in tightly sealed containers in well-ventilated areas to prevent inhalation of dust or vapors .
  • Emergency Procedures:
    • Eye Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
    • Ingestion: Rinse mouth and consult a poison control center immediately .

Q. What solvent systems are suitable for solubility testing of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride?

Methodological Answer:

  • Polar Solvents: Test in water, methanol, or dimethyl sulfoxide (DMSO) due to the compound’s hydrochloride salt form. Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility .
  • Non-Polar Solvents: Evaluate in ethyl acetate or dichloromethane to assess lipophilicity, which informs formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride across different studies?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times. Discrepancies may arise from variations in intracellular esterase activity affecting hydrolysis of the compound .
  • Control for Batch Variability: Use HPLC to verify compound purity across batches, as impurities (e.g., residual solvents) may confound bioactivity results .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers or systemic biases .

Q. What computational strategies can optimize the synthesis pathway of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., amide bond formation) .
  • Machine Learning (ML): Train ML models on reaction databases to predict optimal catalysts (e.g., HATU for coupling) or solvent systems (e.g., DMF for polar aprotic conditions) .
  • Experimental Validation: Perform Design of Experiments (DoE) to test computational predictions, focusing on yield and purity as response variables .

Q. How can researchers design experiments to elucidate the mechanism of action of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride in neurological models?

Methodological Answer:

  • Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets (e.g., dopamine receptors or acetylcholinesterase) .
  • Kinetic Studies: Conduct time-resolved assays to measure inhibition constants (Ki) or IC50 values under varying pH and temperature conditions .
  • In Silico Docking: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. What methodologies are effective in analyzing degradation products of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS to identify byproducts (e.g., hydrolyzed acetamide or pyrrolidine derivatives) .
  • Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from accelerated data, assuming pseudo-first-order degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrrolidin-3-yloxy)acetamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.